molecular formula C6H11ClN2O2 B8259522 Methyl (2-cyanoethyl)glycinate hydrochloride

Methyl (2-cyanoethyl)glycinate hydrochloride

Cat. No.: B8259522
M. Wt: 178.62 g/mol
InChI Key: URESVUKHMHICOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-cyanoethyl)glycinate hydrochloride is an organic compound that serves as a derivative of glycine. It is primarily used in the synthesis of various organic compounds and amino acids. This compound is known for its white crystalline appearance and high solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (2-cyanoethyl)glycinate hydrochloride can be synthesized through the esterification of glycine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

    Esterification: Glycine is treated with methanol and hydrochloric acid to form methyl glycinate hydrochloride.

    Reaction Conditions: The reaction is carried out at a temperature of around 80-85°C with continuous stirring until the glycine is completely dissolved.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-cyanoethyl)glycinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (2-cyanoethyl)glycinate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2-cyanoethyl)glycinate hydrochloride involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Glycine Methyl Ester Hydrochloride: Similar in structure but lacks the cyano group.

    Ethyl Glycinate Hydrochloride: An ethyl ester derivative of glycine.

    Benzyl Glycinate Hydrochloride: A benzyl ester derivative of glycine.

Uniqueness: Methyl (2-cyanoethyl)glycinate hydrochloride is unique due to the presence of the cyano group, which imparts distinct reactivity and enables the compound to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

methyl 2-(2-cyanoethylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-10-6(9)5-8-4-2-3-7;/h8H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URESVUKHMHICOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCCC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.